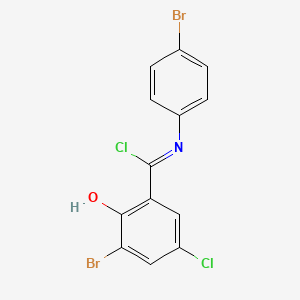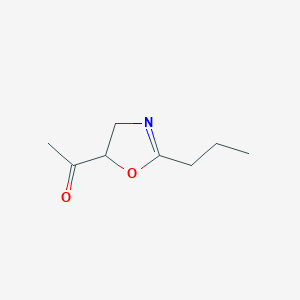
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a compound belonging to the oxazoline family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazoline can be further oxidized to oxazole using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazolines, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety profiles, higher yields, and reduced need for purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can convert oxazolines back to their corresponding β-hydroxy amides.
Substitution: The oxazoline ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products:
Oxidation: Oxazoles.
Reduction: β-Hydroxy amides.
Substitution: Various substituted oxazolines depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s oxazoline ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Oxazolines: Compounds with similar structures, such as 2-ethyl-4,5-dihydro-1,3-oxazole.
Oxazoles: Oxidized derivatives of oxazolines, such as 2-ethyl-1,3-oxazole.
Imidazoles: Five-membered rings containing two nitrogen atoms, such as 1,3-diazole.
Uniqueness: 1-(2-Propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and ethanone group at the 5-position differentiate it from other oxazolines and oxazoles, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8-9-5-7(11-8)6(2)10/h7H,3-5H2,1-2H3 |
Clé InChI |
IGDSEIGXLBZNJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NCC(O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


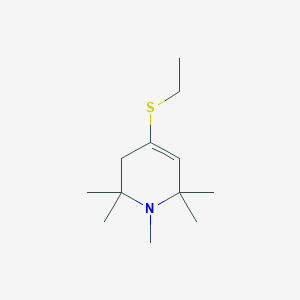
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
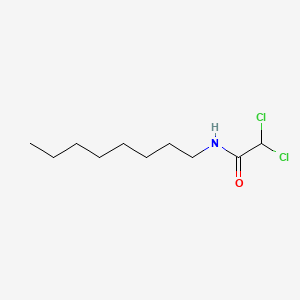

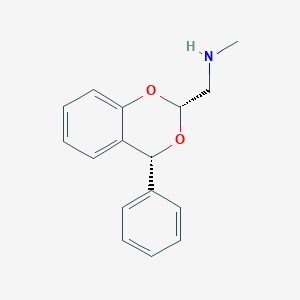
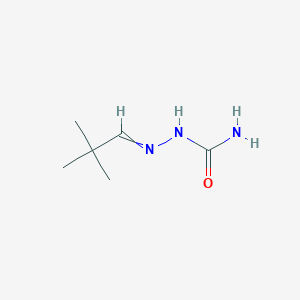
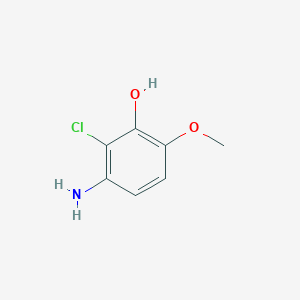




![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
